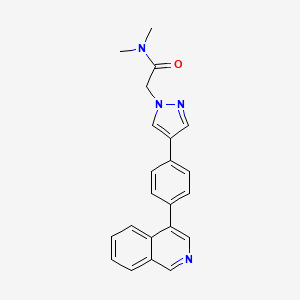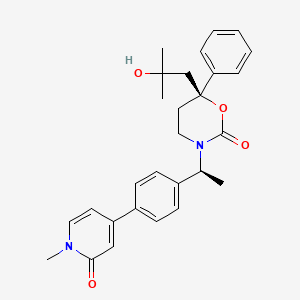
Biotin-PEG3-Azide
Overview
Description
Biotin-PEG3-azide is a compound that combines biotin, a vitamin known for its role in cellular processes, with a polyethylene glycol (PEG) linker and an azide group. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable triazole linkages with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-azide typically involves the conjugation of biotin with a PEG linker that terminates in an azide group. The process can be summarized as follows:
Activation of Biotin: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEG Linker Attachment: The activated biotin is then reacted with a PEG linker that has a terminal amine group, forming a biotin-PEG intermediate.
Azide Introduction: Finally, the PEG intermediate is reacted with sodium azide to introduce the azide group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Biotin: Large quantities of biotin are activated using NHS or similar reagents.
PEG Linker Conjugation: The activated biotin is conjugated with PEG linkers in large reactors.
Azide Functionalization: The PEG-biotin intermediates are then reacted with sodium azide in controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG3-azide primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide group of this compound and an alkyne group on another molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free reaction involves the azide group reacting with strained cyclooctynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Requires copper(I) catalysts, such as copper sulfate and sodium ascorbate, in aqueous or organic solvents.
SPAAC: Does not require a catalyst and can be performed in aqueous conditions.
Major Products:
CuAAC: Produces a stable triazole linkage, resulting in biotinylated products.
SPAAC: Also produces a stable triazole linkage, suitable for bioconjugation applications.
Scientific Research Applications
Biotin-PEG3-azide has a wide range of applications in scientific research, including:
Mechanism of Action
Biotin-PEG3-azide exerts its effects through the following mechanisms:
Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin, allowing for the immobilization and detection of biotinylated molecules.
Click Chemistry Reactions: The azide group participates in CuAAC and SPAAC reactions, forming stable triazole linkages with alkyne-containing molecules.
Bioorthogonal Reactions: These reactions are compatible with biological systems and do not interfere with native biochemical processes.
Comparison with Similar Compounds
Biotin-PEG4-alkyne: Contains an alkyne group instead of an azide group, used for similar bioconjugation applications.
Biotin-dPEG®23-azide: Features a longer PEG linker, providing greater flexibility and solubility.
Biotin-PEG4-DBCO: Contains a DBCO group, allowing for SPAAC reactions without the need for copper catalysts.
Uniqueness of Biotin-PEG3-azide:
Versatility: Can participate in both CuAAC and SPAAC reactions, offering flexibility in experimental design.
Biocompatibility: The PEG linker enhances solubility and reduces non-specific interactions, making it suitable for biological applications.
Efficiency: Forms stable triazole linkages, ensuring reliable and reproducible results in bioconjugation experiments.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFOOMQCYIGZBE-ZOBUZTSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)




